2,3,3,3-Tetrafluoropropene

Overview

Description

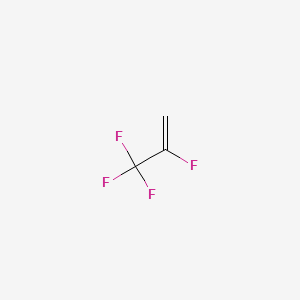

2,3,3,3-Tetrafluoropropene, also known as 2,3,3,3-tetrafluoroprop-1-ene, is a hydrofluoroolefin with the molecular formula CH₂=CFCF₃. It is primarily used as a refrigerant due to its low global warming potential. This compound is marketed under various names, including Opteon YF and Solstice YF .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3,3-Tetrafluoropropene can be synthesized using several methods. One common method involves the chlorofluorination of propane or propene. The process includes introducing the raw material and a gas mixture of hydrogen fluoride and chlorine into a reactor in the presence of a gamma ferric iron compound load-type catalyst. The reaction conditions typically range from 400°C to 500°C, with a contact time of 10 to 60 seconds .

Another method involves the vapor-phase catalytic fluorination of 2-chloro-3,3,3-trifluoropropene using chromium-based catalysts treated with various oxidizing agents such as chlorine and oxygen .

Industrial Production Methods

Industrial production of this compound often employs integrated processes that involve multiple steps, including fluorination and dehydrochlorination reactions. These processes are designed to maximize yield and minimize the production of unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoropropene undergoes various chemical reactions, including:

Oxidation: High-temperature oxidation can lead to the formation of trifluoroacetic acid and other byproducts.

Substitution: The compound can participate in substitution reactions, particularly with halogens and other reactive species.

Common Reagents and Conditions

Oxidizing Agents: Oxygen and chlorine are commonly used in oxidation reactions.

Catalysts: Chromium-based catalysts are frequently employed in fluorination reactions.

Major Products

Trifluoroacetic Acid: A major product formed during the oxidation of this compound.

Scientific Research Applications

Refrigeration

Primary Refrigerant

HFO-1234yf is predominantly used as a refrigerant in mobile air conditioning systems. It serves as a direct replacement for R-134a (1,1,1,2-tetrafluoroethane), which has a much higher GWP of approximately 1300. The GWP of HFO-1234yf is estimated to be around 1, making it significantly less impactful on global warming . As of 2022, it is reported that about 90% of new vehicles in the United States utilize HFO-1234yf as their refrigerant .

Refrigerant Blends

In addition to its use as a standalone refrigerant, HFO-1234yf is also a component of zeotropic blends such as R-454B. These blends are designed to optimize performance while maintaining low environmental impact .

Combustion and Flame Characteristics

Kinetic Modeling

Research has developed kinetic models for the combustion of HFO-1234yf, demonstrating its behavior in high-temperature oxidation and combustion environments. These models include over 900 reactions and have been validated against experimental data for flame propagation in mixtures with air . The maximum combustion temperature for HFO-1234yf in air is approximately 2076 K at specific volume fractions .

Safety Considerations

While HFO-1234yf is flammable, it does not significantly increase fire risk in internal combustion engines. However, its combustion products include hydrogen fluoride and carbonyl fluoride, which are highly toxic and require careful handling during use .

Environmental Impact

Degradation Products

One notable environmental concern regarding HFO-1234yf is its degradation into trifluoroacetic acid (TFA), which can accumulate in aquatic environments and poses ecological risks. Studies have modeled the atmospheric degradation of HFO-1234yf, indicating that TFA deposition rates can vary significantly based on regional emissions and precipitation patterns .

Case Studies

Mechanism of Action

The primary mechanism of action for 2,3,3,3-tetrafluoropropene involves its interaction with reactive hydroxy radicals in the atmosphere. This interaction leads to the formation of trifluoroacetyl fluoride, which subsequently hydrolyzes to form trifluoroacetic acid . The compound’s low global warming potential is attributed to its rapid atmospheric degradation, with an average lifetime of about 12 days .

Comparison with Similar Compounds

Similar Compounds

1,1,1,2-Tetrafluoroethane (R-134a): Previously used as a refrigerant but has a higher global warming potential compared to 2,3,3,3-tetrafluoropropene.

1,1,1-Trifluoroethane (R-143a): Another refrigerant with different chemical properties and applications.

Uniqueness

This compound stands out due to its low global warming potential and its ability to serve as a near drop-in replacement for 1,1,1,2-tetrafluoroethane in automotive air conditioning systems . Its rapid atmospheric degradation and low toxicity further enhance its appeal as an environmentally friendly refrigerant .

Biological Activity

2,3,3,3-Tetrafluoropropene, commonly known as HFO-1234yf, is a fluorinated compound primarily utilized as a refrigerant due to its low global warming potential (GWP). This article explores its biological activity, including its biochemical interactions, toxicological profile, and environmental impact.

HFO-1234yf is characterized by the chemical formula CF₃CF=CH₂. Its unique structure allows it to interact with biological systems in various ways:

- Absorption and Distribution : As a gas at room temperature, HFO-1234yf can be absorbed into the atmosphere and distributed widely. Its solubility in water and lipophilic nature facilitate its transport across cellular membranes.

- Metabolism : The compound undergoes biotransformation primarily through cytochrome P450 2E1-catalyzed reactions, leading to the formation of 2,3,3,3-tetrafluoroepoxypropane and trifluoroacetic acid (TFA), the latter being a significant degradation product .

Acute Toxicity Studies

A series of toxicology studies have been conducted to assess the safety profile of HFO-1234yf:

- Inhalation Studies : Exposures up to 101,850 ppm in mice and 405,800 ppm in rats over a 4-hour period showed no lethality or significant clinical signs . In rabbits exposed to 100,000 ppm for one hour, no mortality was observed.

- Cardiac Sensitization : Studies indicated that exposures up to 120,000 ppm did not induce cardiac sensitization to adrenaline in dogs .

Developmental and Genetic Toxicity

Research has shown that HFO-1234yf is not genotoxic in standard assays (micronucleus assay) and does not exhibit clastogenic effects on human lymphocytes. However, it was found to be mutagenic to Salmonella typhimurium at concentrations of 20% or higher when metabolic activation was present .

Cellular Effects

HFO-1234yf has demonstrated various cellular effects:

- Myocardial Inflammation : High concentrations can lead to myocardial inflammation in animal models such as rabbits. Histological analysis revealed lymphocyte infiltration and necrosis.

- Dosage Effects : In rat studies where animals were exposed to varying concentrations (5,000; 15,000; and 50,000 ppm) over extended periods (up to 90 days), no significant adverse effects were noted at these levels .

Degradation Products

The atmospheric degradation of HFO-1234yf results in TFA as a primary product. TFA is known for its persistence in aquatic environments and potential ecological impacts:

- Aquatic Toxicity : Limited studies indicate that TFA may affect certain aquatic organisms; however, comprehensive toxicity data for terrestrial organisms remain scarce .

Predicted Environmental Concentrations (PECs)

The PECs of TFA have been modeled using the EUSES software. These models predict varying concentrations based on environmental compartments such as freshwater bodies and salt lakes .

Laboratory Studies on Environmental Persistence

Laboratory experiments have demonstrated that HFO-1234yf is relatively stable but can degrade into TFA under atmospheric conditions. This degradation process is crucial for understanding its long-term environmental impact .

Applications in Industry

HFO-1234yf's low GWP makes it an attractive alternative refrigerant. It has been extensively studied for its potential use in automotive air conditioning systems as a replacement for higher GWP substances like R-134a .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CF₃CF=CH₂ |

| GWP | Less than 10 |

| Acute Toxicity (ppm) | No lethality at high concentrations (up to 405,800 ppm) |

| Genotoxicity | Not genotoxic; mutagenic under specific conditions |

| Environmental Degradation | Degrades to trifluoroacetic acid (TFA) |

| Aquatic Toxicity | Limited data; some sensitivity observed in algae |

Q & A

Basic Research Questions

Q. What experimental precautions are critical for handling 2,3,3,3-tetrafluoropropene in laboratory settings?

- Methodological Answer : Safety protocols must address flammability (A2L classification per GB/T 7778) and risks of frostbite from liquid contact. Use ventilated storage, avoid heat sources, and adhere to pressurized container guidelines (e.g., steel cylinder handling in transport) . Personal protective equipment (PPE), including gloves and masks, is mandatory to mitigate inhalation risks (>120,000 ppm cardiac sensitization threshold in dogs) . Toxicity studies indicate no mutagenicity in mammalian erythrocyte micronucleus tests, but Ames test in vitro showed mutagenic activity in bacterial strains, requiring controlled exposure limits .

Q. How should researchers design experiments to analyze decomposition byproducts of this compound under thermal stress?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect acidic byproducts like HF and HCl, as demonstrated in thermal decomposition studies . Calibrate equipment for trace gas detection (e.g., ISO 10156:2010 standards) and incorporate inert materials (e.g., corrosion-resistant alloys) to avoid interference from reactive surfaces . Reference NIST’s thermodynamic databases for baseline vapor pressure and density data .

Q. What standardized methods exist for determining the purity of this compound in industrial-grade samples?

- Methodological Answer : Follow Appendix A of GB/T 33386-2016, which prescribes chromatographic methods with relative retention values for identifying non-condensable gases and impurities . Compare results with NIST’s reference chromatograms and validate using gas-phase hydrofluorination byproduct profiles .

Advanced Research Questions

Q. How can catalytic C-F activation be optimized for functionalizing this compound into value-added compounds?

- Methodological Answer : Employ nanoscopic aluminum chlorofluoride (ACF) catalysts under mild conditions to selectively hydrogenate olefinic C-F bonds. Use hydrogermylation with GeH4 or silanes to control reactivity, as demonstrated in consecutive hydrogermylation/C-F activation steps . Monitor reaction pathways via in-situ FTIR spectroscopy and validate using theoretical methods (e.g., DFT calculations) .

Q. What contradictions exist in thermodynamic property data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in speed-of-sound measurements and p-ρ-T behavior (e.g., between Richter et al. and Akasaka’s equations of state) arise from experimental apparatus calibration. Resolve by cross-referencing Helmholtz energy-based models with densimeter data (uncertainty: ±0.004 K in temperature, ±2.0 kPa in pressure) and validating against NIST’s vapor-liquid equilibrium datasets .

Q. How do material compatibility issues affect the use of this compound in fire suppression systems?

- Methodological Answer : Conduct corrosion studies on magnesium alloys (e.g., AZ80A) under varying temperatures. Use electrochemical impedance spectroscopy (EIS) to quantify degradation rates and compare with ISO 10156:2010 thresholds for acidic byproduct tolerance . Reference Linde Gas AS safety data for hypoxia-enhanced cardiac sensitization risks in enclosed environments .

Q. What synthesis routes offer scalability for this compound production, and how do catalyst choices impact yield?

- Methodological Answer : Gas-phase hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) using chromium-magnesium fluoride catalysts achieves >90% yield. Optimize catalyst lifetime by controlling HF feed ratios and reaction temperatures (200–300°C) . Compare with patent-published methods using alkali metal-doped Cr2O3 catalysts for dehydrochlorination efficiency .

Q. Contradictions and Resolutions

- Mutagenicity : While in vivo mammalian tests showed no mutagenicity , in vitro bacterial assays (Ames test) indicated mutagenic activity . Resolve by conducting OECD-compliant in vivo micronucleus tests and species-specific genotoxicity studies.

- Cardiac Effects : Linde Gas AS data reports arrhythmia risks at high concentrations, but AIHA recommends a TWA of 500 ppm . Mitigate via exposure monitoring and adherence to workplace safety guidelines .

Properties

IUPAC Name |

2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRLMCRCYDHQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CFCF3, C3H2F4 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-52-8 | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074728 | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, COLOURLESS LIQUEFIED GAS. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-29.4 °C | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/l at 24 °C: 0.2 (very poor) | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (for liquid): 1.1 g/cm³ | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 21.1 °C: 600 | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

754-12-1 | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,3-Tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, 2,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5N89242X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.